5-Pentadecylresorcinol

Catalog No.
S517280
CAS No.
3158-56-3
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Pentadecylresorcinol

CAS Number

3158-56-3

Product Name

5-Pentadecylresorcinol

IUPAC Name

5-pentadecylbenzene-1,3-diol

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3

InChI Key

KVVSCMOUFCNCGX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-n-pentadecylresorcinol, adipostatin A, cardol

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

The exact mass of the compound 5-Pentadecylresorcinol is 320.2715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 776. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of 5-alkylresorcinol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]. However, this does not mean our product can be used or applied in the same or a similar way.

5-Pentadecylresorcinol (CAS 3158-56-3), widely known as Adipostatin A, is a saturated 15-carbon alkylresorcinol (C15:0 AR) that serves as a critical analytical standard and targeted enzyme inhibitor. As an amphiphilic phenolic lipid, its specific chain length dictates its lipophilicity, membrane partitioning behavior, and target binding affinity. In procurement contexts, it is primarily sourced either as a baseline internal standard for the chromatographic quantification of whole-grain dietary biomarkers or as a specific inhibitor of glycerol-3-phosphate dehydrogenase (GPDH) in cellular adipogenesis models [1]. Unlike complex natural extracts or variable-chain mixtures, high-purity 5-Pentadecylresorcinol provides the exact retention time and predictable hydrophobic interactions required for reproducible assay calibration and structural-activity relationship (SAR) profiling[2].

Substituting 5-Pentadecylresorcinol with shorter-chain resorcinols (e.g., 4-hexylresorcinol) or longer-chain homologs (e.g., C21:0 or C25:0 ARs) fundamentally alters both analytical and biological assay outcomes. In chromatographic workflows, chain length directly dictates retention time; replacing C15:0 with longer chains leads to peak overlap with the most abundant physiological biomarkers found in wheat and rye, destroying its utility as an internal standard [1]. In enzymatic assays, lipophilicity governs binding affinity. For instance, longer-chain ARs are potent inhibitors of lipoxygenase, whereas C15:0 is significantly weaker, meaning chain-mismatched substitution will yield false-positive or false-negative inhibition profiles depending on the target enzyme [2]. Furthermore, substituting Adipostatin A with other adipostatins (like Adipostatin E) shifts the primary inhibitory target from GPDH to Coenzyme A biosynthesis pathways, invalidating adipogenesis models [3].

Targeted Inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH)

5-Pentadecylresorcinol (Adipostatin A) demonstrates potent and specific inhibition of GPDH, effectively preventing triglyceride accumulation in 3T3-L1 cellular models. In comparative in vitro assays, 5-Pentadecylresorcinol achieved an IC50 of 4.1 µM, showing slightly superior potency to its structural isomer Adipostatin B (5-isopentadecylresorcinol), which recorded an IC50 of 4.5 µM [1].

Evidence DimensionGPDH Inhibition (IC50)
Target Compound Data4.1 µM
Comparator Or BaselineAdipostatin B (4.5 µM)
Quantified Difference0.4 µM lower IC50
ConditionsIn vitro enzymatic assay and 3T3-L1 cell culture

Validates the selection of 5-Pentadecylresorcinol as a precise, high-affinity inhibitor for adipogenesis and lipid metabolism studies over isomeric analogs.

Enzymatic Selectivity: Lack of PPCS Inhibition

While certain adipostatins are potent inhibitors of phosphopantothenoylcysteine synthetase (PPCS) in Coenzyme A biosynthesis, 5-Pentadecylresorcinol (Adipostatin A) exhibits strict target selectivity by remaining inactive against this pathway. Adipostatin E inhibits S. pneumoniae PPCS with an IC50 of 0.93 µM, whereas 5-Pentadecylresorcinol shows minimal inhibitory activity even at concentrations up to 300 µM [1].

Evidence DimensionPPCS Inhibition (IC50)
Target Compound Data>300 µM (minimal activity)
Comparator Or BaselineAdipostatin E (0.93 µM)
Quantified Difference>300-fold difference in inhibitory potency
ConditionsIn vitro purified S. pneumoniae PPCS assay

Prevents mis-procurement; researchers targeting Coenzyme A biosynthesis must procure Adipostatin E, while Adipostatin A is exclusively reserved for GPDH pathways.

Chain-Length Dependent Lipoxygenase Inhibition

The inhibitory efficiency of alkylresorcinols against soybean lipoxygenase is highly dependent on the aliphatic chain length. 5-Pentadecylresorcinol (C15:0 AR) exhibits significantly weaker inhibition compared to longer-chain homologs. Specifically, 5-n-tricosylresorcinol (C23:0 AR) acts as the most efficient inhibitor with an IC50 in the low micromolar range, whereas the shorter C15:0 chain of 5-Pentadecylresorcinol fails to achieve comparable active-site binding [1].

Evidence DimensionLipoxygenase Inhibition Efficiency
Target Compound DataWeaker apparent inhibition (higher IC50)
Comparator Or Baseline5-n-tricosylresorcinol (C23:0 AR) (Low µM IC50)
Quantified DifferenceC23:0 is the most efficient inhibitor; C15:0 is significantly less effective
ConditionsIn vitro soybean lipoxygenase isoenzyme assay (L-1, L-2, L-3)

Guides material selection by demonstrating that longer-chain ARs (C23:0) should be procured for lipoxygenase inhibition, whereas C15:0 is better suited as a non-inhibitory baseline.

Baseline Resolution in Whole-Grain Biomarker Chromatography

In GC-MS and HPLC workflows quantifying whole-grain intake, 5-Pentadecylresorcinol (C15:0) is frequently utilized as an internal standard. Because physiological samples are overwhelmingly dominated by longer-chain homologs (C19:0, C21:0, C25:0), the shorter C15:0 chain ensures distinct early elution. This prevents peak overlap with the primary dietary biomarkers, a critical failure point when using C19:0 or C21:0 as standards[1].

Evidence DimensionChromatographic Retention / Peak Resolution
Target Compound DataEarly elution (C15:0)
Comparator Or BaselineC19:0, C21:0, C25:0 ARs (Late elution)
Quantified DifferenceComplete baseline resolution from major physiological ARs
ConditionsGC-MS / HPLC of plasma or ileal extracts

Ensures accurate quantification of dietary alkylresorcinols without signal interference, making it the optimal internal standard for mainstream nutritional laboratory workflows.

Adipogenesis and Obesity Modeling

Due to its potent and specific inhibition of glycerol-3-phosphate dehydrogenase (GPDH), 5-Pentadecylresorcinol is the correct choice for researchers modeling adipogenesis. It is routinely applied in 3T3-L1 murine fibroblast cultures to block triglyceride accumulation, serving as a reliable positive control or baseline inhibitor in metabolic disorder and anti-obesity drug screening [1].

Chromatographic Internal Standard for Nutritional Biomarkers

In analytical chemistry and nutritional science, 5-Pentadecylresorcinol is the preferred internal standard for quantifying alkylresorcinols in blood plasma, ileal extracts, and food matrices. Its C15:0 chain length guarantees early chromatographic elution, completely resolving from the highly abundant C19:0 and C21:0 biomarkers found in wheat and rye diets [2].

Chain-Length Baseline in Enzyme Inhibition Studies

Because its 15-carbon chain exhibits markedly different binding affinities compared to longer homologs, 5-Pentadecylresorcinol is utilized as a critical baseline in structural-activity relationship (SAR) studies. It is specifically procured to demonstrate chain-length dependency in lipoxygenase inhibition or to serve as a negative control against targets like PPCS, where only specific adipostatin variants (e.g., Adipostatin E) are active[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

320.271530387 Da

Monoisotopic Mass

320.271530387 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

95.5 - 96 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1FU33YCG0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3158-56-3
57486-25-6

Wikipedia

Adipostatin_A

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

General Manufacturing Information

1,3-Benzenediol, 5-pentadecyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Kustiawan PM, Lirdprapamongkol K, Palaga T, Puthong S, Phuwapraisirisan P, Svasti J, Chanchao C. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line. BMC Pharmacol Toxicol. 2017 May 4;18(1):32. doi: 10.1186/s40360-017-0139-4. PubMed PMID: 28472978; PubMed Central PMCID: PMC5418687.
2: Teerasripreecha D, Phuwapraisirisan P, Puthong S, Kimura K, Okuyama M, Mori H, Kimura A, Chanchao C. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis. BMC Complement Altern Med. 2012 Mar 30;12:27. doi: 10.1186/1472-6882-12-27. PubMed PMID: 22458642; PubMed Central PMCID: PMC3350427.
3: Tanaka A, Arai Y, Kim SN, Ham J, Usuki T. Synthesis and biological evaluation of bilobol and adipostatin A. J Asian Nat Prod Res. 2011 Apr;13(4):290-6. doi: 10.1080/10286020.2011.554828. PubMed PMID: 21462031.
4: Tsuge N, Mizokami M, Imai S, Shimazu A, Seto H. Adipostatins A and B, new inhibitors of glycerol-3-phosphate dehydrogenase. J Antibiot (Tokyo). 1992 Jun;45(6):886-91. PubMed PMID: 1500355.

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